5-Methyl-2,3-hexanedione
5-Methyl-2,3-hexanedione
5-Methyl-2, 3-hexanedione, also known as acetyl isopentanoyl or acetyl isovaleryl, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 5-Methyl-2, 3-hexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 5-methyl-2, 3-hexanedione is primarily located in the cytoplasm. 5-Methyl-2, 3-hexanedione is a sweet, brown, and butter tasting compound that can be found in coffee and coffee products and potato. This makes 5-methyl-2, 3-hexanedione a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13706-86-0
VCID:
VC20963183
InChI:
InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
SMILES:
CC(C)CC(=O)C(=O)C
Molecular Formula:
C7H12O2
Molecular Weight:
128.17 g/mol
5-Methyl-2,3-hexanedione
CAS No.: 13706-86-0
Cat. No.: VC20963183
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Methyl-2, 3-hexanedione, also known as acetyl isopentanoyl or acetyl isovaleryl, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 5-Methyl-2, 3-hexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 5-methyl-2, 3-hexanedione is primarily located in the cytoplasm. 5-Methyl-2, 3-hexanedione is a sweet, brown, and butter tasting compound that can be found in coffee and coffee products and potato. This makes 5-methyl-2, 3-hexanedione a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 13706-86-0 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 5-methylhexane-2,3-dione |
| Standard InChI | InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 |
| Standard InChI Key | PQCLJXVUAWLNSV-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)C(=O)C |
| Canonical SMILES | CC(C)CC(=O)C(=O)C |
| Boiling Point | 138.0 °C |
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